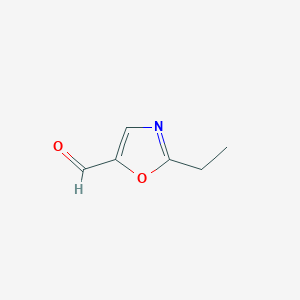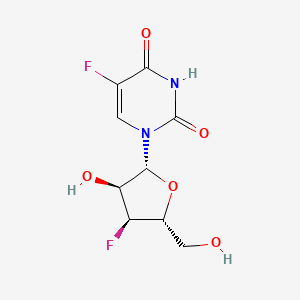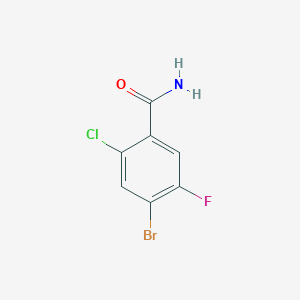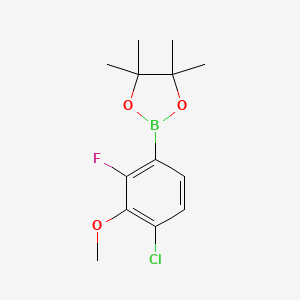
2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
概要
説明
The compound “2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a derivative of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid . It is a solid substance with a molecular weight of 204.39 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-6-fluoroanisole (2,6-CFA) with n-butyllithium (n-BuLi) and an electrophilic boronic acid derivative . The product is then esterified using 1,3-propanediol to form the final compound .Molecular Structure Analysis
The molecular formula of the compound is C7H7BClFO3 . The InChI code is 1S/C7H7BClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 .Chemical Reactions Analysis
The compound is a useful intermediate in the preparation of 6-(poly-substituted aryl)-4-aminopicolinate compounds and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which are useful as herbicides .Physical And Chemical Properties Analysis
The compound is a white powder . It has a density of 1.4±0.1 g/cm3 and a boiling point of 342.7±52.0 °C at 760 mmHg . The compound is stored in a dry environment at 2-8°C .科学的研究の応用
- CF3Bpin serves as a valuable reagent for the synthesis of fluorinated pyridines. These compounds have interesting physical, chemical, and biological properties due to the strong electron-withdrawing effect of fluorine substituents in the aromatic ring .
- CF3Bpin is involved in the synthesis of ^18F-substituted pyridines, which are potential imaging agents for various biological applications. These radiotracers are used in positron emission tomography (PET) scans to visualize specific biological processes in vivo .
- Approximately 10% of pharmaceuticals currently in use contain fluorine atoms, highlighting the importance of fluorinated chemicals in medicine .
- CF3Bpin-based molecules may serve as allosteric modulators, kinase inhibitors, or other bioactive agents .
- CF3Bpin-derived molecules could contribute to more effective and environmentally friendly crop protection strategies .
Fluorinated Pyridine Synthesis
Radiobiology and Imaging Agents
Medicinal Chemistry
Chemical Biology
Agrochemicals and Crop Protection
Materials Science and Catalysis
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to target various enzymes and receptors in the body
Mode of Action
It is likely that it interacts with its targets by binding to active sites, thereby modulating their activity . The presence of the boronic acid moiety might play a crucial role in these interactions.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on its chemical structure and the specific enzymes present in the body .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of signal transduction pathways, and induction of cell cycle arrest .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment might affect the compound’s ionization state, thereby influencing its absorption and distribution within the body .
特性
IUPAC Name |
2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)11(17-5)10(8)16/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVVGWQPLYMMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

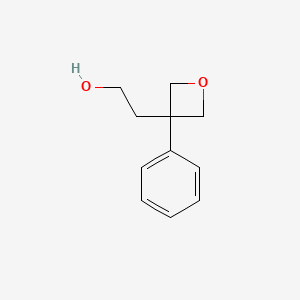
![tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate](/img/structure/B3213672.png)
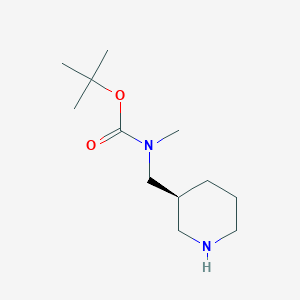

![N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B3213691.png)
![5-(Furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3213698.png)
![Thieno[2,3-d]-isoxazole-3-acetic acid](/img/structure/B3213711.png)

![1-[4-[[4-Amino-5-chloro-6-(2-propan-2-ylsulfonylanilino)-2-pyrimidinyl]amino]-3-methoxyphenyl]-4-piperidinecarboxamide](/img/structure/B3213725.png)
![Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B3213732.png)
